molecular formula C25H34N2O2 B4590616 {4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE

{4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE

Cat. No.: B4590616
M. Wt: 394.5 g/mol
InChI Key: CIXRHDPACVPDLU-UHFFFAOYSA-N
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Description

The compound {4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE is a complex organic molecule that features a piperazine ring substituted with a tert-butylbenzyl group and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the tert-butylbenzyl and propoxyphenyl groups. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Tert-Butylbenzyl Group: The piperazine ring is then reacted with tert-butylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the tert-butylbenzyl group.

    Introduction of the Propoxyphenyl Group: The final step involves the reaction of the intermediate with 4-propoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Tert-butyl alcohol derivatives.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.

    Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.

Biology and Medicine

    Biological Studies: It can be used as a probe in biochemical assays to study receptor-ligand interactions.

Industry

    Agrochemicals: The compound can be used as an intermediate in the synthesis of pesticides and herbicides.

    Dyes and Pigments: It can be used in the production of specialty dyes and pigments with specific properties.

Mechanism of Action

The mechanism of action of {4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate receptor activity, leading to therapeutic effects. The tert-butyl and propoxyphenyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzyl alcohol: Shares the tert-butylbenzyl group but lacks the piperazine and propoxyphenyl moieties.

    4-tert-Butylbenzaldehyde: Contains the tert-butylbenzyl group but differs in the functional groups attached to the aromatic ring.

Uniqueness

The uniqueness of {4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the piperazine ring and the propoxyphenyl group allows for versatile applications in various fields, distinguishing it from simpler analogs.

Properties

IUPAC Name

[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(4-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O2/c1-5-18-29-23-12-8-21(9-13-23)24(28)27-16-14-26(15-17-27)19-20-6-10-22(11-7-20)25(2,3)4/h6-13H,5,14-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXRHDPACVPDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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